![molecular formula C15H17N3 B15166490 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- CAS No. 632329-85-2](/img/structure/B15166490.png)
1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)-
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Description
1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- is a useful research compound. Its molecular formula is C15H17N3 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- (CAS Number: 632329-85-2) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula : C15H17N3
- Molecular Weight : 239.31558 g/mol
- Structure : The compound features a triazole ring substituted with a cyclohexenyl group and a phenylmethyl moiety, contributing to its biological activity.
Anticancer Activity
Research has demonstrated that various triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, leading to apoptosis in cancer cells.
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of triazole derivatives, it was found that certain compounds displayed notable activity against several cancer cell lines:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Triazole Derivative A | MCF-7 | 1.1 |
Triazole Derivative B | HCT-116 | 2.6 |
Triazole Derivative C | HepG2 | 1.4 |
These results indicate that the synthesized triazole derivatives can be more effective than standard chemotherapy drugs like doxorubicin and 5-fluorouracil, particularly in targeting TS activity .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In another study, the antimicrobial activities of several triazole derivatives were evaluated against common pathogens:
Pathogen | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
These findings suggest that the compound exhibits promising antimicrobial potential, which could be beneficial in treating infections caused by these bacteria .
The biological activity of 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- is attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Computational Studies
Molecular docking studies have been conducted to understand the binding interactions between the triazole compound and its biological targets. These studies reveal favorable binding affinities, supporting its potential as a therapeutic agent .
Properties
CAS No. |
632329-85-2 |
---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-benzyl-4-(cyclohexen-1-yl)triazole |
InChI |
InChI=1S/C15H17N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1,3-4,7-9,12H,2,5-6,10-11H2 |
InChI Key |
ITHXVNHUGCAYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CN(N=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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